

# Application Notes and Protocols for Buparlisib (BKM120) in Mouse Models

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### Introduction

Buparlisib, also known as BKM120, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), which are key components of the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell growth, proliferation, survival, and angiogenesis.[5][6] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of buparlisib, making it a compound of significant interest for cancer research and drug development.[3][4][6]

These application notes provide a comprehensive overview of buparlisib dosage, administration, and experimental protocols for its use in mouse models of cancer.

# Buparlisib Dosage and Administration in Mouse Models

A range of buparlisib dosages has been reported in the literature, depending on the tumor model and research objective. Administration is most commonly performed via oral gavage.

Table 1: Summary of Buparlisib Dosages in Mouse Models



Cancer Type	Mouse Model	Dosage	Route of Administr ation	Vehicle	Treatmen t Schedule	Referenc e
Medullobla stoma	DAOY xenograft	30 mg/kg, 60 mg/kg	Oral gavage	Not specified	Daily for 60 days	[3]
Multiple Myeloma	ARP-1 or MM.1S xenograft	5 μM/kg	Intraperiton eal injection	DMSO/PB S	Daily for 15 days	[7]
Ovarian Cancer	A2780 xenograft	3, 10, 30, 60, 100 mg/kg	Oral	Not specified	Not specified	[7]
Glioma	U87MG xenograft	30 mg/kg, 60 mg/kg	Oral	Not specified	Daily	[8]
Lung Cancer (Bone Metastasis)	NCI-H460- luc2 xenograft	30 mg/kg/day	Gavage	NMP/PEG 300	Daily for 3 weeks	[9]
Glioblasto ma	Patient- derived xenograft	Not specified	Oral gavage	0.5% methyl cellulose and 0.5% Tween20	5 days a week	

# Pharmacokinetic Profile of Buparlisib in Mice

Understanding the pharmacokinetic properties of buparlisib is crucial for designing effective in vivo studies.

Table 2: Pharmacokinetic Parameters of Buparlisib in Mice

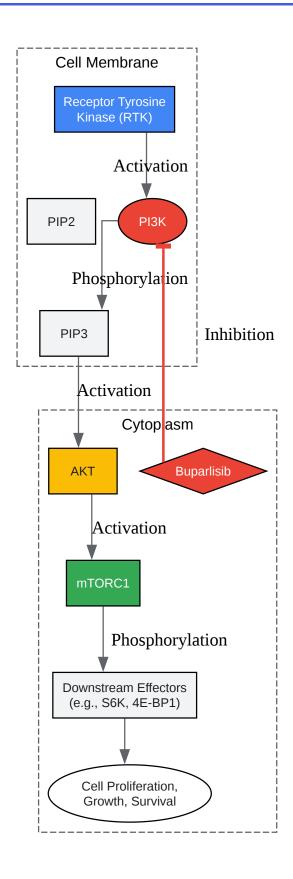


Dosage	Route	Cmax (ng/mL)	Tmax (hours)	Half-life (hours)	Key Findings	Referenc e
100 mg/day (in Japanese patients)	Oral	~1010	1.0 - 1.5	~40	Rapidly absorbed, dose- proportiona I increase in Cmax and AUC.	[4][10]
Not specified	Not specified	Not specified	Not specified	Not specified	Doses ≥50 mg/day led to steady-state exposure levels estimated to be efficacious based on preclinical studies.	[4]

# **Signaling Pathway**

Buparlisib exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][12] PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, leading to cell growth, proliferation, and survival.[5][12][13] Buparlisib competitively binds to the ATP-binding site of PI3K, blocking this cascade.[6]





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.



# Experimental Protocols Protocol 1: Preparation and Administration of Buparlisib by Oral Gavage

#### Materials:

- Buparlisib (BKM120) powder
- Vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in sterile water, or N-Methyl-2pyrrolidone (NMP) and PEG300)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal balance
- Oral gavage needles (20-22 gauge, 1.5 inch for adult mice)
- 1 mL syringes

### Procedure:

- Vehicle Preparation:
  - For 0.5% methylcellulose and 0.5% Tween 80: Dissolve methylcellulose in sterile water with heating and stirring. Cool to room temperature and then add Tween 80. Mix thoroughly.
  - For NMP/PEG300: Prepare the desired ratio of NMP and PEG300.
- Buparlisib Formulation:
  - Weigh the required amount of buparlisib powder based on the desired concentration and the total volume needed for the study cohort.



- Suspend the buparlisib powder in the chosen vehicle in a sterile microcentrifuge tube.
- Vortex the suspension vigorously for several minutes to ensure homogeneity. Sonication can be used to aid dissolution if necessary.
- Prepare the formulation fresh daily before administration.
- Animal Dosing:
  - Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
  - The typical administration volume for oral gavage in mice is 5-10 mL/kg.
  - Gently restrain the mouse and insert the gavage needle into the esophagus.
  - Slowly administer the buparlisib suspension.
  - Monitor the animal for any signs of distress during and after the procedure.

# Protocol 2: Mouse Xenograft Tumor Model and Efficacy Study

#### Materials:

- Cancer cell line of interest (e.g., DAOY, A2780, U87MG)
- Female athymic nude mice or SCID mice (6-8 weeks old)
- Matrigel (optional)
- Sterile PBS
- Syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Buparlisib formulation (as prepared in Protocol 1)



Vehicle control

#### Procedure:

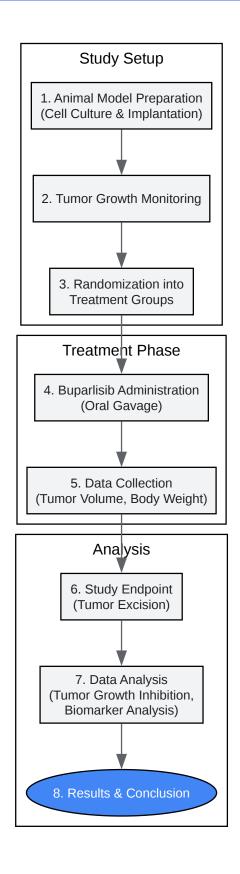
- Tumor Cell Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup> cells per injection).
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Measure tumor dimensions with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Treatment Initiation and Monitoring:
  - Randomize mice into treatment and control groups.
  - Administer buparlisib or vehicle control according to the predetermined dosage and schedule (e.g., daily oral gavage).
  - Continue to monitor tumor growth and animal body weight throughout the study.
  - Observe animals for any signs of toxicity.
- Endpoint and Data Analysis:
  - The study may be terminated when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target modulation).
  - Analyze the data to determine the effect of buparlisib on tumor growth inhibition.



# **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of buparlisib in a mouse xenograft model.





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Caption: A typical experimental workflow for a buparlisib efficacy study in a mouse xenograft model.

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